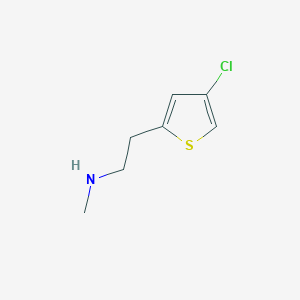

2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine

CAS No.:

Cat. No.: VC18215435

Molecular Formula: C7H10ClNS

Molecular Weight: 175.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10ClNS |

|---|---|

| Molecular Weight | 175.68 g/mol |

| IUPAC Name | 2-(4-chlorothiophen-2-yl)-N-methylethanamine |

| Standard InChI | InChI=1S/C7H10ClNS/c1-9-3-2-7-4-6(8)5-10-7/h4-5,9H,2-3H2,1H3 |

| Standard InChI Key | REEPSJVKORPMJY-UHFFFAOYSA-N |

| Canonical SMILES | CNCCC1=CC(=CS1)Cl |

Introduction

Structural Characteristics and Nomenclature

2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine (IUPAC name: 2-(4-chlorothiophen-2-yl)-N-methylethanamine) consists of a thiophene ring substituted with a chlorine atom at the 4-position and an ethylamine group at the 2-position, where the amine nitrogen is methylated. The molecular formula is C₇H₁₀ClNS, with a molecular weight of 183.68 g/mol. Key structural features include:

-

Thiophene backbone: A five-membered aromatic heterocycle containing sulfur, known for enhancing metabolic stability in drug candidates .

-

Chlorine substituent: Introduces electron-withdrawing effects, influencing reactivity and binding interactions .

-

N-Methyl ethylamine side chain: Provides basicity and potential for hydrogen bonding, critical for biological activity .

The compound’s structure aligns with motifs observed in antimalarial and anti-inflammatory agents, where chlorinated heterocycles are prioritized for their bioavailability and target specificity .

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis of 2-(4-chlorothiophen-2-yl)-N-methylethan-1-amine is documented, analogous protocols suggest a multi-step approach:

-

Formation of 1-(4-chlorothiophen-2-yl)ethanone:

-

Conversion to 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one:

-

Amination to Target Compound:

Yield and Optimization

Yields for analogous thiophene-amine syntheses range from 45% to 59%, depending on reaction time and purification methods . Chromatographic techniques (e.g., silica gel column) are typically employed to isolate the final product .

Physicochemical Properties

Experimental data for the compound are extrapolated from structurally related molecules:

The chlorine atom and thiophene ring contribute to moderate lipophilicity, suggesting favorable membrane permeability for drug candidates .

Pharmacological and Industrial Applications

Medicinal Chemistry

-

Antimalarial Activity: Chloroquine derivatives with chlorothiophene motifs exhibit curative effects against drug-resistant Plasmodium falciparum . The methylamine side chain may enhance blood-brain barrier penetration .

-

Anti-Inflammatory Potential: Thiazole and thiophene analogs demonstrate COX-2 inhibition, reducing prostaglandin synthesis .

-

Antimicrobial Properties: Structural similarity to quinazoline derivatives suggests activity against Candida albicans and Gram-positive bacteria .

Industrial Uses

-

Agrochemicals: Chlorothiophene derivatives are precursors in fungicide synthesis .

-

Polymer Chemistry: Thiophene-based amines serve as monomers for conductive polymers .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

Mass Spectrometry (EI-MS):

Chromatographic Methods

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume